

# Fortical (Salmon Calcitonin) and its Non-Canonical Signaling Pathways: A Technical Guide

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## Compound of Interest

Compound Name: *Fortical*

Cat. No.: *B7823903*

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## Introduction

**Fortical**, a synthetic preparation of salmon calcitonin (sCT), is a well-established therapeutic agent for the treatment of postmenopausal osteoporosis, hypercalcemia of malignancy, and Paget's disease of the bone. Its primary mechanism of action is mediated through the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. The canonical signaling pathway activated by **Fortical** involves the coupling of the CTR to the Gs alpha subunit, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. However, emerging evidence reveals that the signaling repertoire of the CTR upon activation by **Fortical** is more complex, extending beyond the classical Gs-cAMP axis to encompass a range of non-canonical signaling pathways.

This technical guide provides an in-depth exploration of the non-canonical signaling pathways activated by **Fortical**. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms, experimental evidence, and methodologies for studying these alternative signaling cascades. A thorough understanding of these pathways is critical for a complete comprehension of **Fortical**'s pharmacological profile and may unveil novel therapeutic opportunities and strategies for the development of biased agonists with improved efficacy and safety profiles.

## Core Non-Canonical Signaling Pathways Activated by Fortical

Beyond the well-characterized Gs-cAMP pathway, **Fortical** has been demonstrated to activate at least three major non-canonical signaling pathways:

- **β-Arrestin Recruitment and Signaling:** Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the CTR. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling events.
- **Phospholipase C (PLC) Activation and Intracellular Calcium Mobilization:** The CTR has been shown to couple to Gq proteins, leading to the activation of phospholipase C. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
- **Mitogen-Activated Protein Kinase (MAPK) Pathway Activation:** **Fortical** can stimulate the phosphorylation and activation of key members of the MAPK family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. These pathways are crucial regulators of a wide array of cellular processes, including gene expression, proliferation, and inflammation.

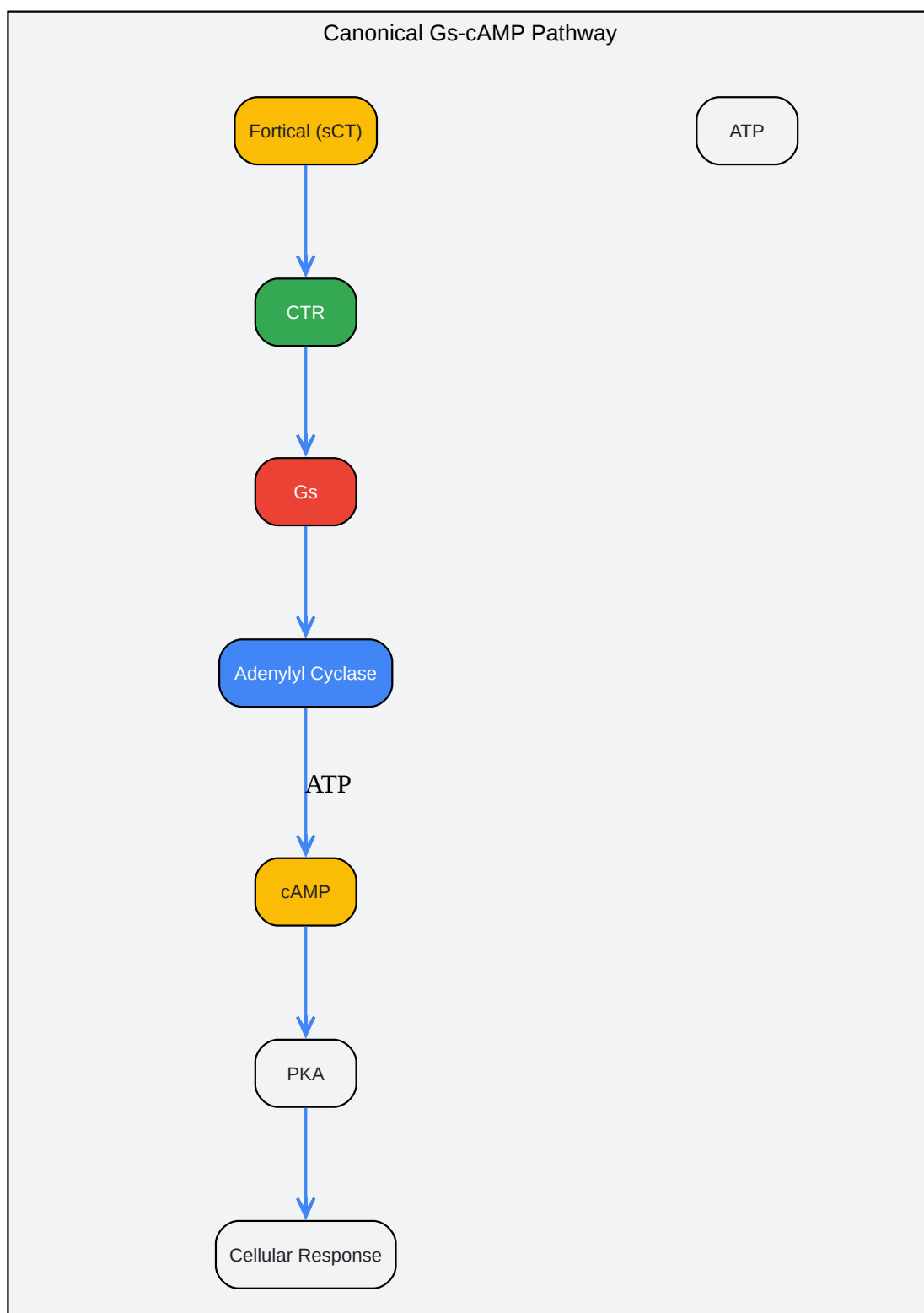
## Quantitative Data on Fortical-Mediated Signaling

The following tables summarize the quantitative data available for the activation of canonical and non-canonical signaling pathways by salmon calcitonin (sCT), the active component of **Fortical**.

Pathway	Parameter	sCT (Fortical)	Cell Line	Reference
Canonical				
Gs-cAMP	EC50 (cAMP production)	$7.2 \pm 1.2 \times 10^{-12}$ M	U2OS-hCTR	[1]
Non-Canonical				
$\beta$ -Arrestin	EC50 ( $\beta$ -arrestin recruitment)	$3.6 \pm 1.1 \times 10^{-8}$ M	U2OS-hCTR	[1]
Phospholipase C	EC50 (Calcium Mobilization)	$8.00 \times 10^{-8}$ M	HiTSeeker CALCR Cell Line	[2]
MAPK/ERK	-	Prolonged activation observed	COS-7-hCTR	[1]
p38 MAPK	-	Downregulation of phosphorylation	Mouse Hippocampus (in vivo)	[3]

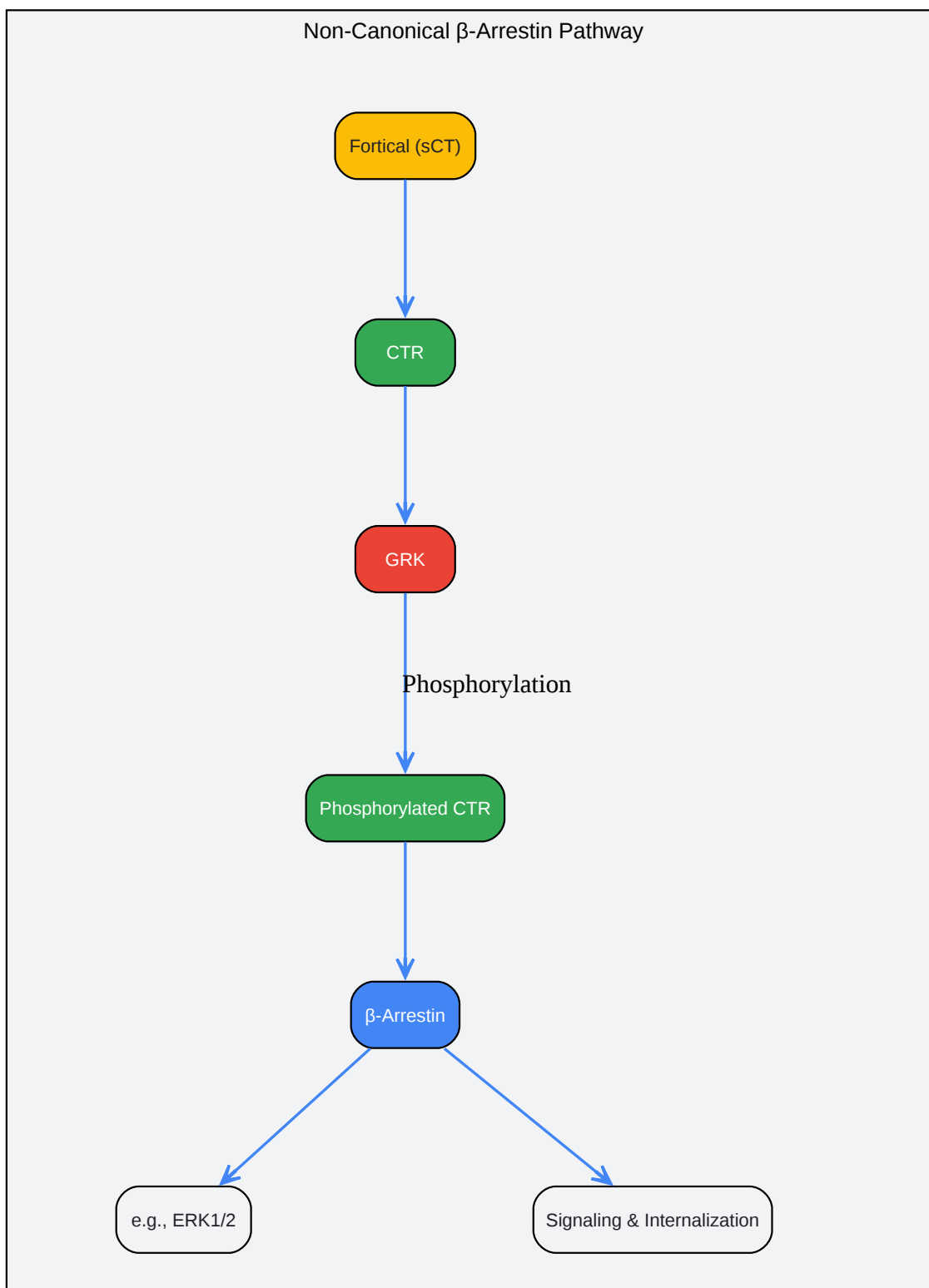
## Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by **Fortical**.



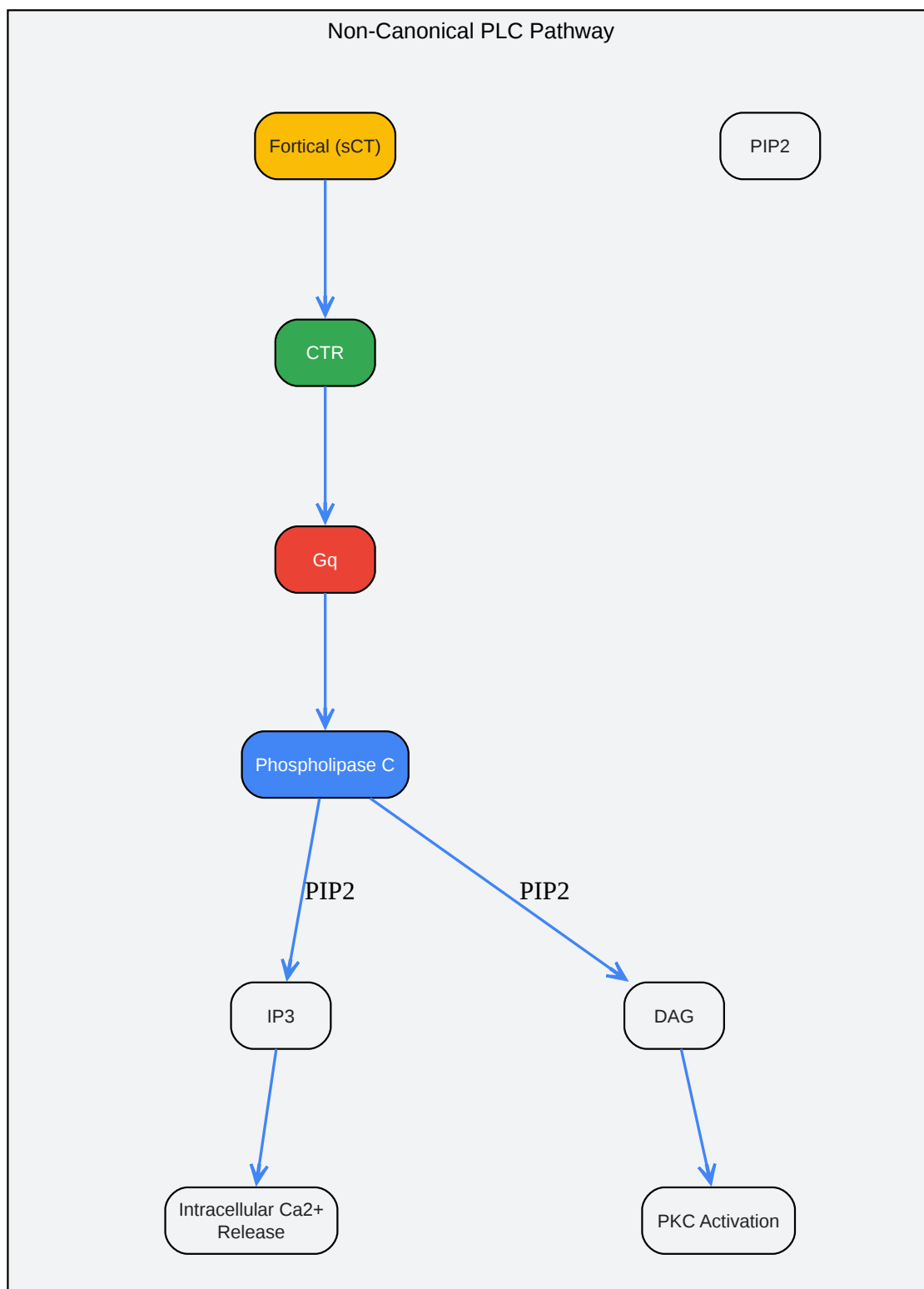
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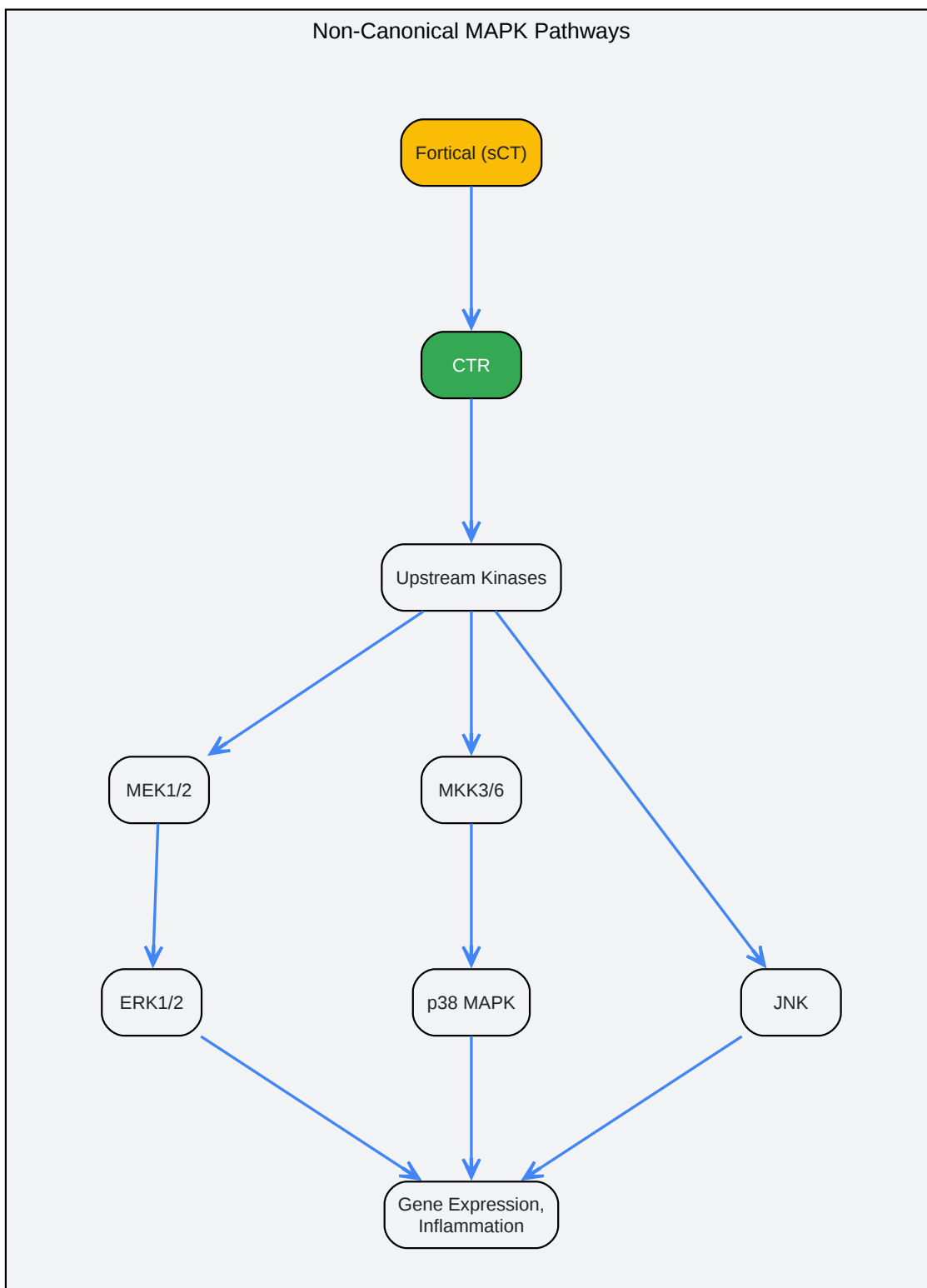
Caption: Canonical Gs-cAMP signaling pathway activated by **Fortical**.

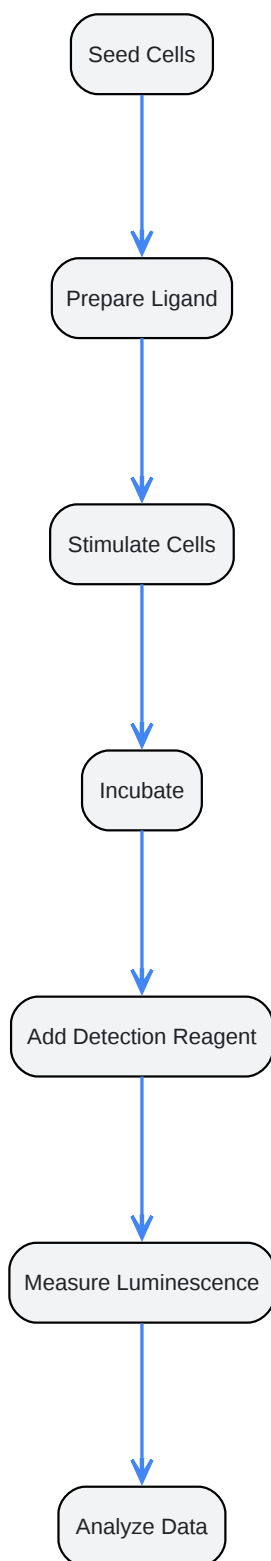


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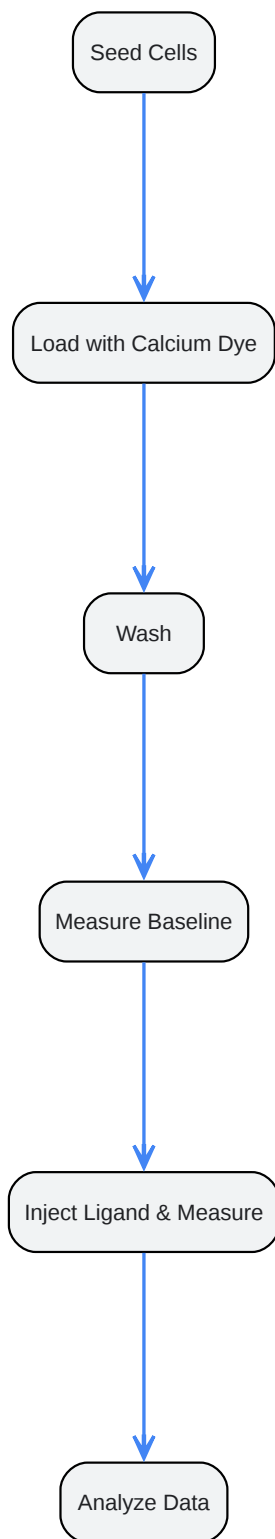
Caption: Non-canonical  $\beta$ -arrestin recruitment and signaling pathway.

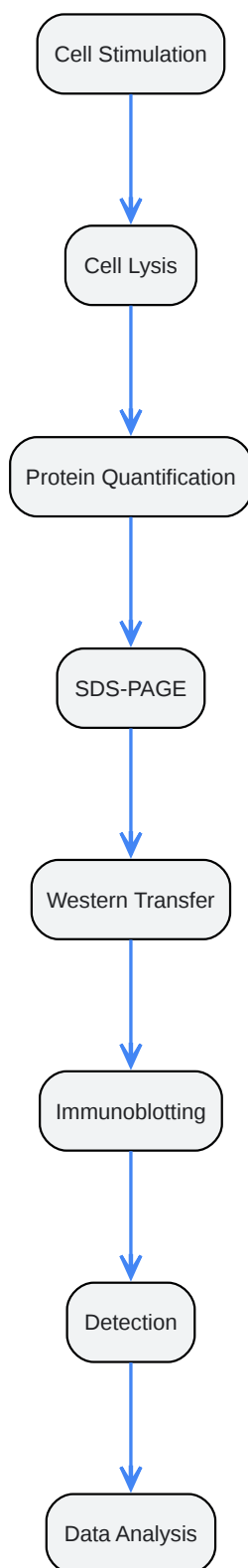












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